
2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as FTC, is a heterocyclic compound that has shown promising results in scientific research. FTC has been synthesized using various methods and has been studied for its potential applications in the fields of medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it may act through the inhibition of enzymes involved in DNA replication and cell division. 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have a low toxicity profile and to be well-tolerated in animal studies. In vitro and in vivo studies have demonstrated that 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits anticancer, antimicrobial, and anti-inflammatory effects. 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to reduce oxidative stress and improve antioxidant status in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research on 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include investigating its potential as a therapeutic agent for various types of cancer, exploring its antimicrobial properties in greater depth, and studying its potential as a fungicide and herbicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and to optimize its synthesis and formulation for use in various applications.
In conclusion, 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has shown promising results in scientific research for its potential applications in medicine and agriculture. Its low toxicity profile and diverse range of effects make it a promising candidate for further study and development.
Synthesemethoden
2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been synthesized using various methods, including the condensation of 2-furylacrolein with malononitrile, the reaction of 2-furylacrolein with ethyl cyanoacetate, and the reaction of furfural with ethyl cyanoacetate. The most widely used method for synthesizing 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 2-furylacrolein with malononitrile in the presence of ammonium acetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in the fields of medicine and agriculture. In medicine, 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, 2-amino-4-(2-furyl)-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential as a fungicide and herbicide.
Eigenschaften
IUPAC Name |
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-8-5-10(18)14-12(6-8)20-15(17)9(7-16)13(14)11-3-2-4-19-11/h2-4,8,13H,5-6,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLOUWWCZJGLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5197391.png)
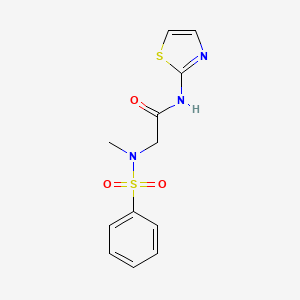
![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)
![methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
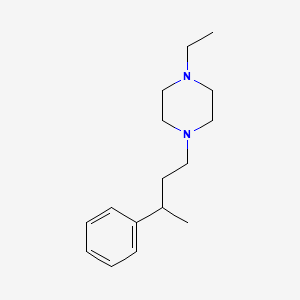
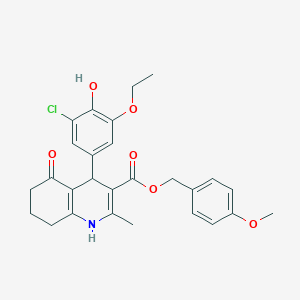
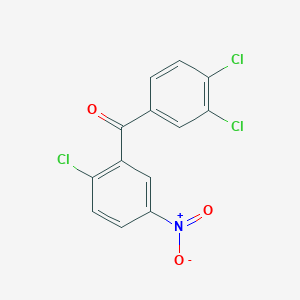
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)
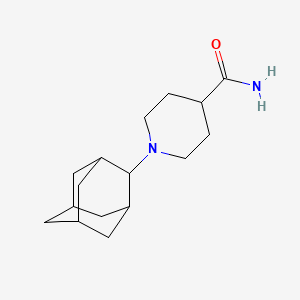
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)

![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)